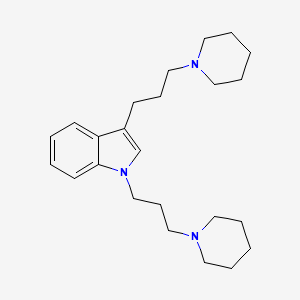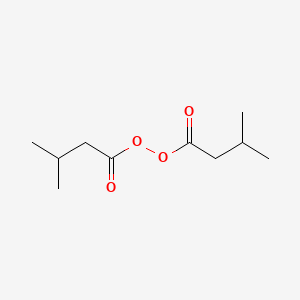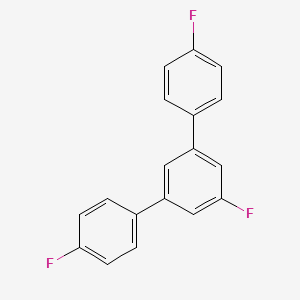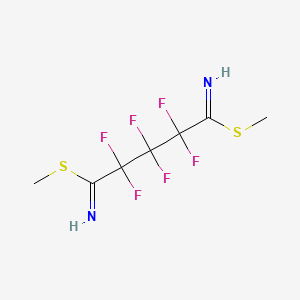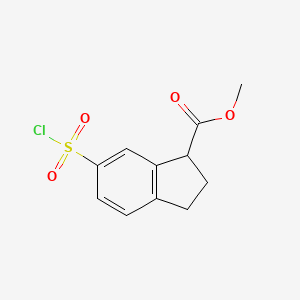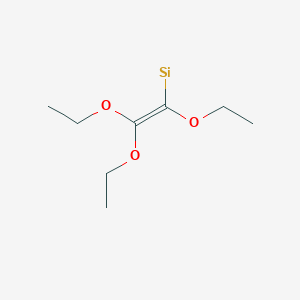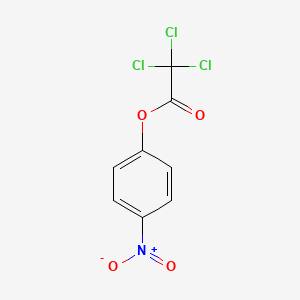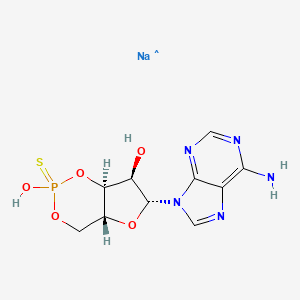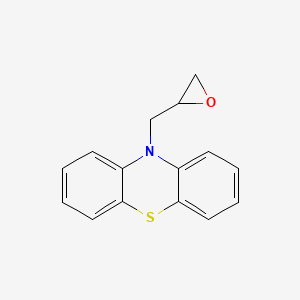![molecular formula C6H10O2 B14754144 3,8-dioxabicyclo[3.2.1]octane CAS No. 280-14-8](/img/structure/B14754144.png)
3,8-dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dioxabicyclo[3.2.1]octane is a bicyclic organic compound characterized by its unique ring structure, which includes two oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dioxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of suitable precursors, such as 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) . This reaction typically requires strong Lewis acids like antimony pentafluoride or antimony pentachloride as initiators . Another method involves the use of thionyl chloride (SOCl2) in the presence of pyridine, which promotes skeletal rearrangement and oxygen migration within the molecule .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the pyrolysis of cellulose-containing materials, including lignocellulosic biomass . This process yields levoglucosenone, a derivative of this compound, which can be further processed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler structures or other bicyclic compounds.
Substitution: Substitution reactions, particularly those involving sulfur-containing substituents, can yield 3-sulfenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the use of SOCl2/pyridine promotes skeletal rearrangement, while Corey ylide is used in the Corey–Chaykovsky reaction to form benzannulated derivatives .
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and benzannulated 2,8-dioxabicyclo[3.2.1]octanes .
Wissenschaftliche Forschungsanwendungen
3,8-Dioxabicyclo[3.2.1]octane has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,8-dioxabicyclo[3.2.1]octane involves its ability to undergo various chemical transformations, which are facilitated by its unique ring structure. The presence of oxygen atoms in the ring allows for interactions with different reagents, leading to bond cleavage, rearrangement, and substitution reactions . These reactions often involve the formation of intermediates, such as chlorosulfite and alkoxytriphenylphosphonium, which further react to yield the final products .
Vergleich Mit ähnlichen Verbindungen
3,8-Dioxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar ring structure but differs in the position of the oxygen atoms.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: This compound contains a double bond within the ring, which affects its reactivity and applications.
6,8-Dioxabicyclo[3.2.1]octan-7-one: This compound includes a ketone group, which introduces different chemical properties and reactivity.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: This compound contains a nitrogen atom, making it a heterocyclic compound with distinct biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of two oxygen atoms, which confer unique reactivity and versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
280-14-8 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
3,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-6-4-7-3-5(1)8-6/h5-6H,1-4H2 |
InChI-Schlüssel |
YWJYHOMUEWSGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2COCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



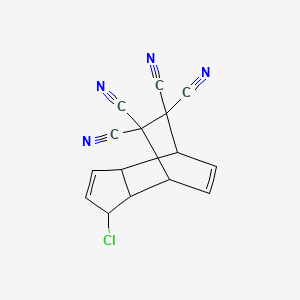
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
